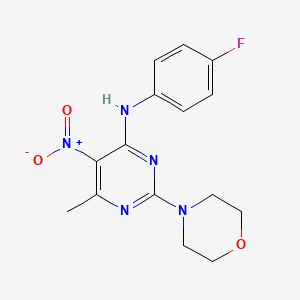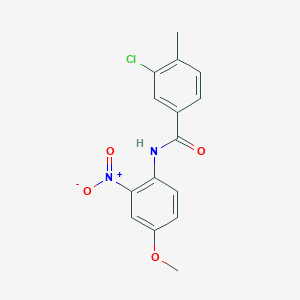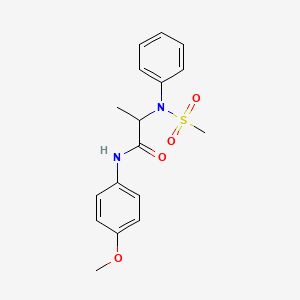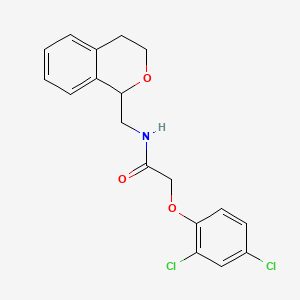![molecular formula C22H31N3O4 B3971635 3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole;oxalic acid](/img/structure/B3971635.png)
3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole;oxalic acid
Overview
Description
3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole;oxalic acid is a complex organic compound that features a unique structure combining an indole core with a piperidine and azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the piperidine and azepane groups. Common synthetic methods include:
Cyclization Reactions: Formation of the indole core through cyclization of appropriate precursors.
N-Alkylation: Introduction of the piperidine and azepane groups via N-alkylation reactions.
Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like iodine(III) to introduce functional groups.
Reduction: Reduction reactions can be performed to modify the piperidine or azepane moieties.
Substitution: The indole core can undergo electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Iodine(III) compounds.
Reducing Agents: Hydrogenation catalysts.
Substitution Reagents: Electrophiles like halogens or alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the indole core.
Scientific Research Applications
3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent due to its unique structure.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 1-methylpiperidine share structural similarities.
Indole Derivatives: Other indole-based compounds with different substituents.
Uniqueness
The uniqueness of 3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole lies in its combination of the indole core with both piperidine and azepane groups, which may confer distinct pharmacological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of 3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole;oxalic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3.C2H2O4/c1-2-6-12-23(11-5-1)18-9-13-22(14-10-18)16-17-15-21-20-8-4-3-7-19(17)20;3-1(4)2(5)6/h3-4,7-8,15,18,21H,1-2,5-6,9-14,16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKZIABTOUMDBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CNC4=CC=CC=C43.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-chloro-4-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride](/img/structure/B3971553.png)
![5-(6-methyl-1,3-benzodioxol-5-yl)-1-[2-(methylsulfonyl)ethyl]-4-phenyl-1H-imidazole](/img/structure/B3971554.png)


![Oxalic acid;phenyl-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B3971601.png)

![2-(4-methylphenyl)-2-oxoethyl N-[(4-nitrophenyl)carbonyl]phenylalaninate](/img/structure/B3971606.png)
![2-(4-methylphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]valinate](/img/structure/B3971608.png)
![methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3971612.png)

![2-{4-[1-(2-nitrobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3971638.png)
![1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3971642.png)

![1-[1-(3-bromobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3971652.png)
